![molecular formula C14H11FN2O3 B2549752 Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate CAS No. 339101-54-1](/img/structure/B2549752.png)
Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” is a chemical compound with the CAS Number: 339101-54-1 . It has a molecular weight of 274.25 . The IUPAC name for this compound is "methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” contains a total of 32 bonds. These include 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amide, and 1 Pyridine .Physical And Chemical Properties Analysis
“Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” is a solid at ambient temperature . It has a boiling point of 81-83 degrees Celsius .Applications De Recherche Scientifique
Pest Management
Methyl isonicotinate is explored for its applications in thrips pest management, serving as a non-pheromone semiochemical. This compound has demonstrated efficacy in increasing trap captures of multiple thrips species across various environments, highlighting its potential for integrated pest management strategies such as mass trapping and lure and kill techniques (Teulon et al., 2017).
Hemoglobin Oxygen Affinity Modulation
Research into the allosteric modulation of hemoglobin has identified methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate analogs as potential agents for decreasing hemoglobin's oxygen affinity. This modification could have clinical implications in conditions requiring enhanced oxygen delivery (Randad et al., 1991).
Chiral Separation
The compound has relevance in chiral discrimination studies, facilitating the separation of enantiomers by chromatographic techniques. This application is crucial in pharmaceuticals where the chirality of drug molecules can affect their efficacy and safety (Yashima et al., 1996).
Drug Design
The inclusion of fluorine atoms in drug molecules, analogous to the structure of methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate, can significantly affect a drug's properties, including its potency, metabolism, and overall efficacy. Fluorination can serve as a strategy for enhancing drug attributes (Meanwell, 2018).
Hydrocarbon Fluorination
The catalytic fluorination of hydrocarbons, a process relevant to the synthesis of fluorinated organic compounds, finds utility in various industrial and pharmaceutical applications. The compound's structural analogs have been instrumental in developing catalysts for this transformation (Liu et al., 2012).
Light Hydrocarbon Separation
Metal-organic frameworks (MOFs) functionalized with fluorinated motifs, akin to methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate, demonstrate high efficiency in the storage and separation of light hydrocarbons. This application is pivotal in the energy sector for the efficient handling of natural gas components (Fan et al., 2019).
Fluorescent Dyes Synthesis
The structure of methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate inspires the synthesis of novel organic fluorophores with strong emission properties. These compounds find applications in bioimaging and as markers in biological research (Teimouri, 2011).
Safety and Hazards
The safety information for “Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-20-14(19)11-6-7-16-8-12(11)13(18)17-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFWZZEDRTVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)
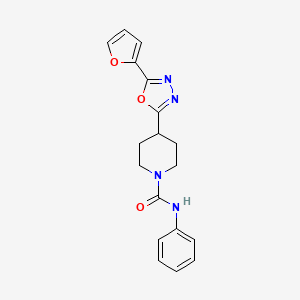
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
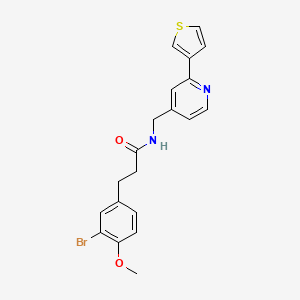
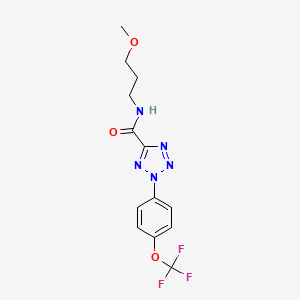
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)
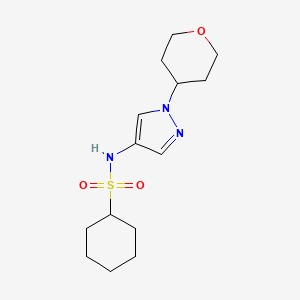
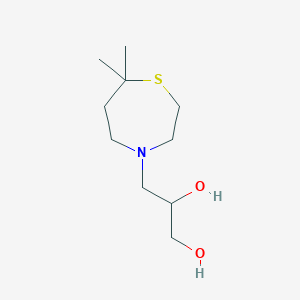

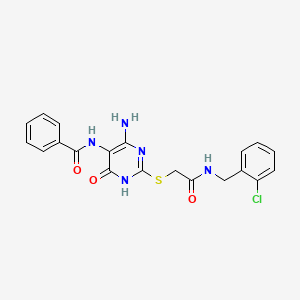
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)